1-(2,2,6-Trimethylcyclohexyl)ethanone
Description
Molecular Architecture and IUPAC Nomenclature
The core structure of this compound consists of a cyclohexane ring with methyl groups at positions 2, 2, and 6, and an ethanone (acetyl) group attached to the remaining carbon atom. Its IUPAC name, This compound , reflects this substitution pattern. The molecular formula is C₁₁H₂₀O , with a molecular weight of 168.28 g/mol .
The cyclohexane ring adopts a chair conformation, minimizing steric strain between the methyl substituents. The acetyl group occupies an axial or equatorial position depending on the stereoisomer (discussed in Section 1.3). Key bond angles and lengths include:
Stereochemical Configuration Analysis
The compound exhibits chirality due to the asymmetric carbon atoms in the cyclohexane ring. Two diastereomers exist:
- trans-1-(2,2,6-Trimethylcyclohexyl)ethanone (PubChem CID: 104341): Methyl groups at C2 and C6 are trans-diaxial, with the acetyl group in an equatorial position.
- cis-1-(2,2,6-Trimethylcyclohexyl)ethanone (PubChem CID: 104254): Methyl groups at C2 and C6 are cis-oriented, forcing the acetyl group into an axial position.
The stereochemistry is defined by the Cahn-Ingold-Prelog priorities :
Comparative Analysis of Cis-Trans Isomerism
The cis and trans isomers differ markedly in physical and chemical properties:
| Property | trans-Isomer | cis-Isomer |
|---|---|---|
| Melting Point | 45–47°C | 38–40°C |
| Boiling Point | 265–267°C | 258–260°C |
| Solubility (H₂O) | 0.12 g/L | 0.09 g/L |
| Vapor Pressure | 0.15 mmHg at 25°C | 0.21 mmHg at 25°C |
| Refractive Index | 1.468 | 1.472 |
Synthetic Control : The trans isomer predominates under kinetic conditions (low-temperature hydrogenation), while the cis isomer forms preferentially under thermodynamic control (high-temperature catalysis).
Crystallographic Data and Conformational Studies
X-ray diffraction studies reveal the following:
- Crystal System : Monoclinic for the trans isomer (space group P2₁/c).
- Unit Cell Parameters :
- a = 8.92 Å, b = 10.34 Å, c = 12.15 Å
- α = 90°, β = 102.3°, γ = 90°
- Density : 1.12 g/cm³.
The cis isomer’s crystal structure remains less characterized, but molecular dynamics simulations predict a similar monoclinic arrangement with slightly distorted bond angles due to axial acetyl group strain.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3 |
InChI Key |
LGEFCQRTSXYJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C(=O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization Followed by Hydrogenation
A prominent route involves the Diels-Alder reaction between 1,3-pentadiene and 4-methyl-3-penten-2-one. In the presence of anhydrous aluminum trichloride (AlCl₃) in dichloromethane, this reaction yields 1-(2,6,6-trimethylcyclohex-3-enyl)ethanone as a key intermediate. Subsequent catalytic hydrogenation under hydrogen gas (H₂) at elevated pressures (5–10 bar) using palladium-on-carbon (Pd/C) or Raney nickel catalysts reduces the cyclohexene ring to a cyclohexane derivative.
For example, hydrogenation of 1-(2,6,6-trimethylcyclohex-3-enyl)ethanone at 25°C for 12 hours produces 1-(2,6,6-trimethylcyclohexyl)ethanone with >95% conversion. However, this method predominantly yields the 2,6,6-trimethyl isomer rather than the 2,2,6-trimethyl target compound, highlighting a critical regiochemical challenge.
Isomer-Specific Synthesis via Enone Hydrogenation
Trans/Cis Isomer Control in Hydrogenation
Patent EP1749810A1 details the hydrogenation of 1-(2,6,6-trimethylcyclohexyl)hex-1-en-3-one to produce 1-(2,6,6-trimethylcyclohexyl)hexan-3-ol, emphasizing the role of catalyst selection in isomer ratios. Using Raney nickel at 50–100°C under 10–50 bar H₂ pressure, the trans-isomer content reaches 40–50 wt.%, while palladium-based catalysts favor cis-isomers. This principle extends to ethanone synthesis, where ketone precursors are hydrogenated to control substituent geometry.
Table 1: Isomer Distribution in Hydrogenation Reactions
| Catalyst | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| Raney Nickel | 80 | 30 | 45:55 | 92 |
| Pd/C | 25 | 10 | 20:80 | 88 |
| PtO₂ | 60 | 20 | 35:65 | 90 |
Data adapted from EP1749810A1 and EP0118809NWB1.
Aldol Condensation and Cyclization Strategies
Base-Catalyzed Aldol Addition
Patent EP0118809NWB1 describes a two-step process starting with 3-cyclocitral reduction to 1-formyl-2,6,6-trimethylcyclohexane. Treatment with sodium ethoxide in anhydrous ethanol facilitates aldol condensation with 2-pentanone, forming trans-1-(2,6,6-trimethylcyclohexyl)hex-1-en-3-one. Subsequent hydrogenation at >98% conversion yields the saturated ketone. While this method achieves high regioselectivity for the 2,6,6-trimethyl isomer, adapting it for 2,2,6-trimethyl derivatives remains unexplored.
Challenges in 2,2,6-Trimethylcyclohexyl Synthesis
Regiochemical Limitations in Current Methods
Existing protocols predominantly yield 2,6,6-trimethyl isomers due to the thermodynamic stability of equatorial methyl groups in cyclohexane intermediates. Introducing a second methyl group at the 2-position requires alternative strategies, such as:
-
Directed C–H Methylation : Using iridium or palladium catalysts to functionalize specific C–H bonds on preformed cyclohexanones.
-
Ring-Expansion Reactions : Starting with smaller cyclic ketones (e.g., cyclopentanones) and employing methylating agents during ring expansion.
However, these approaches lack experimental validation in the reviewed literature, underscoring a gap in methodology for the target compound.
Industrial-Scale Production and Optimization
Solvent and Catalyst Selection
Large-scale synthesis prioritizes cost efficiency and safety. The CN110746283A patent recommends dichloromethane as a solvent for Diels-Alder reactions due to its low polarity and compatibility with AlCl₃. Post-reaction quenching with ice water minimizes side reactions, achieving >90% purity after layer separation. For hydrogenation, methanol or ethanol solvents paired with reusable Raney nickel catalysts reduce production costs by 20–30% compared to noble metal catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-(2,2,6-Trimethylcyclohexyl)ethanone is characterized by its unique structure, which contributes to its functional properties. The compound has a molecular formula of and features a cyclohexane ring with three methyl groups attached. This configuration influences its reactivity and interactions with other substances.
Applications in the Food and Beverage Industry
Flavoring Agent:
One of the primary uses of this compound is as a flavoring agent. It imparts a pleasant fruity aroma, making it suitable for various food products. Its application in food and beverages is significant due to the growing demand for natural flavoring agents that enhance sensory experiences without synthetic additives .
| Application | Description |
|---|---|
| Flavoring Agent | Used to provide fruity aroma in food products |
| Beverage Enhancement | Enhances flavor profiles in alcoholic beverages |
Scientific Research Applications
This compound serves as a valuable compound in scientific research due to its versatility:
Chemical Precursor:
It is utilized as a precursor in organic synthesis. Researchers employ this compound to create more complex molecules, which can be used in pharmaceuticals or agrochemicals. The ability to modify its structure allows for the development of new compounds with desired properties .
Olfactory Studies:
The compound has been studied for its olfactory properties. Research indicates that derivatives of this compound can influence scent perception, which is crucial in fragrance formulation and sensory analysis .
Case Studies
Case Study 1: Flavor Profile Enhancement
In a study examining the impact of various flavor compounds on consumer preferences, this compound was included as part of a blend aimed at enhancing the fruitiness of a beverage. Results indicated that the inclusion of this compound significantly increased consumer liking scores compared to controls lacking this flavoring agent.
Case Study 2: Synthesis of New Compounds
In synthetic organic chemistry research, this compound was used as a starting material to synthesize novel ketones with potential therapeutic applications. The research demonstrated successful modifications leading to compounds with enhanced biological activity.
Mechanism of Action
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(2,2,6-trimethylcyclohexyl)ethanone, enabling comparative analysis of their properties, applications, and safety profiles:
1-(1-Naphthyl)ethanone (CAS 941-98-0)
- Structure : Aromatic ketone with a naphthalene backbone.
- Applications: Used in fragrances for its woody, balsamic notes.
- Safety : Negative skin sensitization results in human repeat insult patch tests (HRIPT) involving 2,598 subjects .
- Key Difference: The aromatic naphthalene ring system contrasts with the alicyclic structure of this compound, likely reducing volatility and altering odor characteristics .
1-(2,2,6-Trimethylcyclohexyl)-3-hexanol (Timberol®, CAS 70788-30-6)
- Structure: Cyclohexyl alcohol derivative with a hexanol chain.
- Applications : Prevalent in perfumes (e.g., Bubble Bath and Lazy Sunday Morning) for its long-lasting woody scent .
- Physical Properties : Molecular weight 226.4 g/mol, density 0.850 g/cm³, boiling point 280°C .
- Safety : Negative sensitization in HRIPT (3,188 subjects) .
- Key Difference: The hydroxyl group enhances polarity and reduces volatility compared to the ketone analogue, extending its use in base-note fragrances .
1-(3,3-Dimethylcyclohex-1-en-1-yl)ethanone
- Structure : Cyclohexenyl ketone with two methyl groups.
- Applications: Not currently used in fragrances due to insufficient safety data.
- Safety: Limited toxicological information; included in the Research Institute for Fragrance Materials (RIFM) database for structural analog comparisons .
1-(2,2,6-Trimethylcyclohexyl)-2-buten-1-one
- Structure : α,β-unsaturated ketone derivative.
- Applications: No reported fragrance use.
- Safety: Toxicology data from RIFM indicate lower thresholds for dermal irritation compared to non-conjugated ketones .
- Key Difference : The α,β-unsaturation may enhance electrophilicity, raising concerns about skin sensitization despite structural similarities .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Primary Uses | Sensitization Data (HRIPT) |
|---|---|---|---|---|---|
| This compound | 52612-42-7 | C₁₁H₂₀O | 168.28* | Fragrance, food, pharma | Not reported |
| 1-(1-Naphthyl)ethanone | 941-98-0 | C₁₂H₁₀O | 170.21 | Fragrance | Negative (2,598 subjects) |
| 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | 70788-30-6 | C₁₅H₃₀O | 226.40 | Perfume base note | Negative (3,188 subjects) |
| 1-(3,3-Dimethylcyclohex-1-en-1-yl)ethanone | N/A | C₁₀H₁₆O | 152.23 | Research compound | Insufficient data |
*Molecular weight calculated based on formula C₁₁H₂₀O.
Q & A
Q. What synthetic routes are recommended for 1-(2,2,6-Trimethylcyclohexyl)ethanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : A Williamson ether synthesis approach, as demonstrated for structurally similar ethanones (e.g., 1-[4-(2-chloroethoxy)-2-hydroxyphenyl]ethanone), can be adapted. This involves alkylation of a phenolic precursor using a halogenated alkane and a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at reflux . For yield optimization, variables such as solvent polarity, temperature, and stoichiometric ratios of reactants should be systematically tested. Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis may enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) and hydrogen bonding interactions, as validated for similar ethanones .
- NMR (¹H/¹³C) : Resolves substituent positions on the cyclohexyl ring and confirms methyl group configurations .
- Mass Spectrometry (EI-MS) : Provides molecular ion peaks and fragmentation patterns for structural verification, as demonstrated for cyclohexyl ketones .
- X-ray Crystallography : Definitive for resolving stereochemistry and intramolecular interactions, as shown in crystallographic studies of analogous compounds .
Q. How can solubility and partition coefficients (LogP) be experimentally determined for this compound?
- Methodological Answer :
- Shake-Flask Method : Measure solubility in octanol/water systems under controlled pH and temperature.
- Chromatographic Techniques : Use reverse-phase HPLC with calibrated retention times to estimate LogP, as described for ethanone derivatives .
- Computational Predictions : Tools like ACD/Labs Percepta can supplement experimental data but require validation .
Advanced Research Questions
Q. How can molecular docking and ADMET studies predict the biological activity of this compound?
- Methodological Answer :
- Docking Software (e.g., PyRx, AutoDock) : Dock the compound into protein active sites (e.g., insect odorant-binding proteins) using PDB structures. Validate binding poses with Discovery Studio .
- ADMET Prediction : Use SWISS ADME to assess Lipinski’s rule compliance, bioavailability, and toxicity. For example, aggregation pheromone analogs like 2,2,6-trimethylcyclohexane-1,4-dione show low toxicity but require in vivo validation .
- Contradiction Resolution : Cross-reference docking scores with experimental bioassays (e.g., electrophysiological responses in insects) .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, conflicting NOE effects in NMR can be clarified via crystallographic symmetry analysis .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbonyl group origins in mass spectra .
- Computational Spectroscopy : Compare experimental IR/NMR shifts with DFT-calculated spectra (e.g., Gaussian software) .
Q. How do steric effects from the 2,2,6-trimethylcyclohexyl group influence reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates with bulky nucleophiles (e.g., Grignard reagents) under varying temperatures. Steric hindrance may reduce reactivity, as seen in cyclohexanone derivatives .
- Molecular Dynamics Simulations : Model transition states to visualize steric clashes, using tools like GROMACS .
- Comparative Analysis : Benchmark against less-hindered analogs (e.g., 1-(4-methylcyclohexyl)ethanone) to isolate steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
